molecular formula C17H16BrN3OS B2387977 N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide CAS No. 476295-23-5

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide

Cat. No.: B2387977
CAS No.: 476295-23-5
M. Wt: 390.3
InChI Key: NKLFLIKDSBEFPB-HTXNQAPBSA-N
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Description

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C17H16BrN3OS and its molecular weight is 390.3. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide, as a part of benzothiazole derivatives, has been investigated for its corrosion inhibition properties. Experimental studies demonstrated that certain benzothiazole derivatives could effectively inhibit corrosion of carbon steel in an acidic solution. These inhibitors can be adsorbed onto metal surfaces by both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported inhibitors from the same family. The efficiency of these inhibitors was confirmed through various methods including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss measurements. Theoretical studies using density functional theory (DFT) were also conducted to understand the correlation between molecular structure and inhibition performance (Hu et al., 2016).

Anticancer Activity

Another significant area of research involves the exploration of benzothiazole derivatives for anticancer applications. Certain compounds containing the benzothiazole moiety have shown promising results against various cancer cell lines. For instance, a study on isatin-benzothiazole analogs reported notable cytotoxicity against human breast tumor cell lines, indicating the potential of these compounds as anti-breast cancer agents. The study highlighted compounds that exhibited selective cytotoxicity towards cancer cells over non-cancer cells, suggesting their potential for targeted cancer therapy with minimized side effects (Solomon et al., 2009).

Synthesis and Characterization

Research into the synthesis and characterization of benzothiazole derivatives continues to be a fruitful area, leading to the development of novel compounds with potential applications in various fields. For example, novel synthesis methods have been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, providing new avenues for the exploration of chemical properties and biological activities. These compounds were synthesized through a convenient, one-pot, multicomponent process and characterized using several analytical techniques, laying the groundwork for future pharmacological and material science research (Hossaini et al., 2017).

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLFLIKDSBEFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.